molecular formula C14H17ClN2O2 B3423196 o-Dianisidine hydrochloride CAS No. 28716-14-5

o-Dianisidine hydrochloride

Cat. No.: B3423196
CAS No.: 28716-14-5
M. Wt: 280.75 g/mol
InChI Key: QHRTZMDBPOUHPU-UHFFFAOYSA-N
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Description

o-Dianisidine hydrochloride: is an organic compound with the formula C14H16N2O2 · 2HCl . It is a colorless or white solid that is derived via the benzidine rearrangement from o-anisidine. This compound is a bifunctional molecule and is used as a precursor to some azo dyes by forming the bis(diazonium) derivative, which is then coupled to diverse aromatic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: o-Dianisidine hydrochloride can be synthesized through the benzidine rearrangement of o-anisidine. The reaction involves the rearrangement of the o-anisidine molecule under acidic conditions to form o-dianisidine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the same benzidine rearrangement process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is then purified and crystallized to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: o-Dianisidine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: o-Dianisidine hydrochloride is used as a chromogen in enzyme-linked immunosorbent assays (ELISA) procedures, particularly those utilizing horseradish peroxidase conjugates. It produces a soluble end product that is yellow-orange in color and can be read spectrophotometrically at 405 nm .

Biology: In biological research, this compound is used to assay the activity of peroxidase enzymes. It is also used in the determination of glucose levels in aqueous solutions, such as serum, using a coupled enzyme system with glucose oxidase and peroxidase .

Medicine: The compound is used in various diagnostic assays to measure enzyme activity, including myeloperoxidase activity assays .

Industry: this compound is a precursor to some azo dyes, which are used in textile and paper industries. Some commercial dyes derived from o-dianisidine include C.I. Direct Blue 1, 15, 22, 84, and 98 .

Mechanism of Action

The mechanism of action of o-dianisidine hydrochloride involves its role as a substrate in enzymatic reactions. For instance, in peroxidase assays, this compound acts as an electron donor, which is oxidized by the peroxidase enzyme in the presence of hydrogen peroxide. This oxidation results in a color change that can be measured spectrophotometrically .

Comparison with Similar Compounds

Uniqueness: o-Dianisidine hydrochloride is unique due to its specific use as a chromogen in ELISA procedures and its role in the synthesis of specific azo dyes. Its bifunctional nature allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

4-(4-amino-3-methoxyphenyl)-2-methoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2;/h3-8H,15-16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRTZMDBPOUHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5036848
Record name 3,3'-Dimethoxybenzidine hydrochloride
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Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

3,3'-dimethoxybenzidine hydrochloride appears as colorless crystals. Very toxic. Azo dye intermediate.
Record name 3,3'-DIMETHOXYBENZIDINE HYDROCHLORIDE
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CAS No.

111984-09-9, 20325-40-0, 28716-14-5
Record name 3,3'-DIMETHOXYBENZIDINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18133
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3,3′-Dimethoxybenzidine dihydrochloride
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Record name [1,1′-Biphenyl]-4,4′-diamine, 3,3′-dimethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111984-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name o-Dianisidine hydrochloride
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Record name NSC210953
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Record name 3,3'-Dimethoxybenzidine hydrochloride
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Record name O-DIANISIDINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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